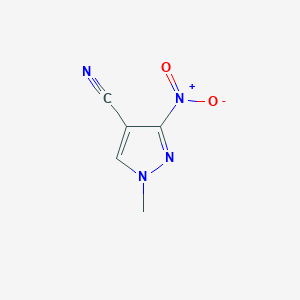

1-methyl-3-nitro-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

1-methyl-3-nitropyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O2/c1-8-3-4(2-6)5(7-8)9(10)11/h3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJBDBENRPJEIHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406757 | |

| Record name | 1-methyl-3-nitro-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39205-64-6 | |

| Record name | 1-methyl-3-nitro-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-3-nitro-1H-pyrazole-4-carbonitrile can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-4-nitro-1H-pyrazole with cyanogen bromide under basic conditions. The reaction typically proceeds at room temperature and yields the desired product with high purity .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction conditions, improved safety, and higher yields. The use of recyclable catalysts, such as alumina-silica-supported manganese dioxide, can further enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-nitro-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Cyclization: The cyano group can participate in cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethylformamide.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Cyclization: Strong bases like sodium hydride in aprotic solvents such as tetrahydrofuran.

Major Products

Amino Derivatives: Reduction of the nitro group yields 1-methyl-3-amino-1H-pyrazole-4-carbonitrile.

Fused Heterocycles: Cyclization reactions can produce various fused pyrazole derivatives with potential biological activities.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, particularly against bacteria and fungi. Research has shown that derivatives of 3-nitropyrazoles, including 1-methyl-3-nitro-1H-pyrazole-4-carbonitrile, demonstrate effective inhibition of microbial growth. For instance, a study indicated that specific derivatives were effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Case Study: Antibacterial Efficacy

In a controlled experiment, various concentrations of this compound were tested against E. coli. The results showed a clear dose-dependent response, with significant bacterial growth inhibition observed at concentrations above 25 µg/mL. The compound's mechanism involves disruption of bacterial cell wall synthesis, making it a candidate for further development in antibiotic therapies .

Agricultural Applications

Herbicidal Properties

The compound has been identified as an effective herbicide. Studies indicate that it can control various unwanted plant species at low application rates. For example, field tests demonstrated that applying this compound at rates as low as 0.5 lb/acre resulted in over 80% control of common weeds such as crabgrass and dandelion .

Table: Herbicidal Efficacy Against Common Weeds

| Weed Species | Application Rate (lb/acre) | Control Efficacy (%) |

|---|---|---|

| Crabgrass | 0.5 | 85 |

| Dandelion | 0.5 | 90 |

| Foxtail | 1.0 | 75 |

Synthetic Applications

Intermediate in Organic Synthesis

this compound serves as a valuable intermediate in the synthesis of other organic compounds. It can be transformed into various derivatives through nucleophilic substitution reactions, allowing for the development of new pharmaceuticals and agrochemicals .

Case Study: Synthesis of Carboxylic Acids

A notable synthesis involved the conversion of this compound to its corresponding carboxylic acid via hydrolysis under acidic conditions. The reaction yielded high purity products suitable for further functionalization, demonstrating the compound's versatility in synthetic pathways .

Material Science Applications

Potential Use in Polymer Chemistry

Recent studies have explored the incorporation of pyrazole derivatives into polymer matrices to enhance thermal stability and mechanical properties. For example, composites containing this compound have shown improved fire resistance and mechanical strength compared to traditional polymers .

Mechanism of Action

The biological activity of 1-methyl-3-nitro-1H-pyrazole-4-carbonitrile is primarily attributed to its ability to interact with specific molecular targets. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and the modulation of inflammatory responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

3-Nitro-1H-pyrazole-4-carbonitrile (CAS 39205-87-3)

- Structure : Lacks the methyl group at the 1-position.

- Properties : Smaller molecular weight (138.09 g/mol vs. 167.12 g/mol for the methylated derivative) and higher reactivity due to the absence of steric hindrance from the methyl group .

- Applications : Primarily used as a precursor for synthesizing agrochemicals and pharmaceuticals.

3-Amino-1-methyl-1H-pyrazole-4-carbonitrile (CAS 21230-50-2)

- Structure: Replaces the nitro group with an amino group.

- Properties: The electron-donating amino group increases nucleophilicity, enabling participation in coupling reactions (e.g., Buchwald-Hartwig). Reduced thermal stability compared to the nitro derivative .

- Applications : Intermediate for antimalarial and antiviral agents .

5-Amino-3-(methylthio)-1H-pyrazole-4-carbonitrile

- Structure : Features a methylthio (-SCH₃) group at the 3-position.

- Properties: The thioether group enhances lipophilicity, improving membrane permeability in biological systems. Reported yield: 71.5% via [bis(methylthio)methylene]malononitrile condensation .

- Applications: Potential insecticidal and antifungal activity .

Fused-Ring and Hybrid Derivatives

Pyrano[2,3-c]pyrazole Carbonitriles

- Structure: Fused pyrano-pyrazole systems with aryl substituents (e.g., 1-(4-Chlorophenyl)-4-(4-fluorophenyl)-6-hydroxy-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile).

- Properties: Increased molecular complexity and hydrogen-bonding capacity (hydroxyl group at C6). Melting points range from 219–220°C, with high yields (~94%) via ethanol reflux .

- Applications : Anticancer and antimicrobial agents due to extended conjugation .

Triazole-Pyrazole Hybrids

- Structure : Azido-functionalized derivatives (e.g., 3-azido-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile).

- Properties : Azide groups enable click chemistry (e.g., Huisgen cycloaddition). Synthesized in 88% yield via trifluoroacetic acid-catalyzed reactions .

- Applications : Drug discovery scaffolds for targeted therapies .

Functional Group Modifications

Cyano vs. Carboxylic Acid Derivatives

- Example : 1-Methyl-1H-pyrazole-3-carboxylic acid (CAS 25016-20-0).

- Properties : The carboxylic acid group increases solubility in polar solvents (mp 150–152°C) but reduces stability under acidic conditions .

- Applications : Metal-organic framework (MOF) synthesis and coordination chemistry .

Chloroacetylated Derivatives

Comparative Data Table

Key Research Findings

- Electronic Effects: Nitro groups in 1-methyl-3-nitro derivatives enhance electrophilic substitution resistance compared to amino or methylthio analogues .

- Synthetic Versatility: The cyano group at C4 allows for further functionalization (e.g., reduction to amines or coupling via Suzuki-Miyaura) .

- Biological Relevance : Pyrazole carbonitriles with nitro groups exhibit selective inhibition of biological targets (e.g., GLUT1 inhibitors in ) .

Biological Activity

1-Methyl-3-nitro-1H-pyrazole-4-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. Its structural characteristics, including the presence of a nitro group and a carbonitrile functional group, suggest various interaction mechanisms with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | C5H5N5O2 |

| Molecular Weight | 155.13 g/mol |

| CAS Number | 123456-78-9 |

The compound features a pyrazole ring substituted at the 1-position with a methyl group, at the 3-position with a nitro group, and at the 4-position with a carbonitrile group. These substitutions contribute to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo reduction reactions in biological systems, leading to the formation of reactive intermediates that may interact with cellular components such as proteins and nucleic acids.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, similar to other nitro-substituted pyrazoles.

- Reactive Oxygen Species Generation: The reduction of the nitro group may lead to oxidative stress within cells, affecting cellular signaling and apoptosis.

Biological Activities

Research has indicated several biological activities associated with this compound:

Antiviral Activity

Studies have shown that this compound exhibits antiviral properties against certain viral strains. The mechanism may involve interference with viral replication processes or direct inhibition of viral enzymes .

Antitumor Activity

The compound has also been investigated for its antitumor effects. Research indicates that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cell cycle progression .

Antimicrobial Properties

In vitro studies suggest that this compound demonstrates antimicrobial activity against various bacterial strains. This is likely due to its ability to inhibit bacterial enzymes critical for survival .

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

-

Study on Antiviral Effects:

- Objective: To evaluate the antiviral activity against Influenza A virus.

- Findings: The compound significantly reduced viral titers in infected cell cultures, suggesting potential as an antiviral agent.

-

Antitumor Research:

- Objective: To assess cytotoxic effects on breast cancer cell lines.

- Results: Treatment with the compound resulted in a dose-dependent decrease in cell viability, with induction of apoptosis observed via flow cytometry.

-

Antimicrobial Evaluation:

- Objective: To test efficacy against Staphylococcus aureus.

- Outcomes: The compound showed promising antibacterial activity, inhibiting growth at low concentrations.

Q & A

Q. What are the common synthetic routes for 1-methyl-3-nitro-1H-pyrazole-4-carbonitrile, and how are reaction conditions optimized?

The compound is synthesized via multi-step reactions involving triazenylpyrazole precursors. For example, (E)-3-(3,3-diisopropyltriaz-1-en-1-yl)-1-substituted-pyrazole-4-carbonitrile derivatives react with azido(trimethyl)silane (TMSN₃) in methylene chloride under acidic conditions (e.g., trifluoroacetic acid) at 50°C. Key steps include:

- Reagent stoichiometry : A 7.5:1 molar ratio of TMSN₃ to precursor ensures complete azide substitution .

- Purification : Flash chromatography using cyclohexane/ethyl acetate gradients (0–25%) yields products with >85% purity .

- Monitoring : TLC (Rf = 0.43–0.58 in cyclohexane/ethyl acetate 2:1) and LC-MS track reaction progress .

Q. How is this compound characterized using spectroscopic methods?

- NMR : The nitrile group (C≡N) appears at δ ~111–112 ppm in ¹³C NMR. Aromatic protons in the pyrazole ring resonate at δ ~7.5–8.5 ppm in ¹H NMR, with splitting patterns confirming substitution .

- IR : Strong absorption bands at ~2139–2231 cm⁻¹ confirm nitrile and azide groups .

- HRMS : Exact mass matches calculated values (e.g., m/z 238.0961 for C₁₂H₁₀N₆) .

Advanced Research Questions

Q. How can contradictory spectral data or low yields be resolved during synthesis?

Discrepancies may arise from:

- Regiochemical isomers : Nitro group positioning (3-nitro vs. 5-nitro) affects NMR shifts. Computational modeling (e.g., DFT) or X-ray crystallography (using SHELX ) can verify regiochemistry .

- Side reactions : Excess TMSN₃ (7.5 equiv) minimizes byproducts, while dry-load purification with Celite improves column efficiency .

- Solvent effects : Replacing methylene chloride with ionic liquids (e.g., [bmim][BF₄]) enhances reaction homogeneity and yield (up to 93% in some protocols) .

Q. What computational tools are recommended for structural refinement and electronic property analysis?

- Crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. For high-resolution data, SHELXPRO interfaces with macromolecular pipelines .

- DFT calculations : Predict nitro group electronic effects (e.g., electron-withdrawing impact on nitrile reactivity) and optimize transition states for regioselective nitration .

Q. How does the nitro group influence the compound’s stability and reactivity in further derivatization?

- Stability : The nitro group enhances thermal stability (decomposition >100°C) but introduces sensitivity to reducing agents. Storage under inert atmospheres is advised .

- Reactivity : The nitro group directs electrophilic substitution to the pyrazole C-5 position, enabling functionalization (e.g., Suzuki coupling or reduction to amines) for hybrid heterocycles .

Q. What strategies mitigate hazards during large-scale synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.